molecular formula C11H6Cl2N2O B13920005 2,4-Dichloro-8-methoxyquinoline-3-carbonitrile

2,4-Dichloro-8-methoxyquinoline-3-carbonitrile

Cat. No.: B13920005
M. Wt: 253.08 g/mol
InChI Key: MPGYNBVVLGPSIZ-UHFFFAOYSA-N
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Description

2,4-dichloro-8-methoxy-3-Quinolinecarbonitrile is a chemical compound with the molecular formula C11H7Cl2N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-8-methoxy-3-Quinolinecarbonitrile typically involves the reaction of 2,4-dichloroaniline with 8-methoxyquinoline-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively. The reaction mixture is heated to a specific temperature, often around 100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2,4-dichloro-8-methoxy-3-Quinolinecarbonitrile may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-8-methoxy-3-Quinolinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of partially or fully reduced quinoline derivatives.

    Substitution: Formation of quinoline derivatives with substituted functional groups in place of chlorine.

Scientific Research Applications

2,4-dichloro-8-methoxy-3-Quinolinecarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-8-methoxy-3-Quinolinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloro-8-methylquinoline-3-carbonitrile: Similar in structure but with a methyl group instead of a methoxy group.

    4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile:

Uniqueness

2,4-dichloro-8-methoxy-3-Quinolinecarbonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of chlorine and methoxy groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C11H6Cl2N2O

Molecular Weight

253.08 g/mol

IUPAC Name

2,4-dichloro-8-methoxyquinoline-3-carbonitrile

InChI

InChI=1S/C11H6Cl2N2O/c1-16-8-4-2-3-6-9(12)7(5-14)11(13)15-10(6)8/h2-4H,1H3

InChI Key

MPGYNBVVLGPSIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C(=C2Cl)C#N)Cl

Origin of Product

United States

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